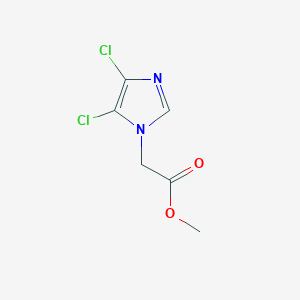

methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

CAS No.: 1189749-39-0

Cat. No.: VC7938927

Molecular Formula: C6H6Cl2N2O2

Molecular Weight: 209.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189749-39-0 |

|---|---|

| Molecular Formula | C6H6Cl2N2O2 |

| Molecular Weight | 209.03 |

| IUPAC Name | methyl 2-(4,5-dichloroimidazol-1-yl)acetate |

| Standard InChI | InChI=1S/C6H6Cl2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 |

| Standard InChI Key | RFCZCRJMGOZVDG-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=NC(=C1Cl)Cl |

| Canonical SMILES | COC(=O)CN1C=NC(=C1Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate belongs to the imidazole class, featuring a five-membered aromatic ring with two chlorine atoms at positions 4 and 5. The methyl acetate group is attached to the nitrogen at position 1, conferring both lipophilic and electrophilic characteristics. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 209.03 g/mol | |

| CAS Number | 1189749-39-0 | |

| SMILES | COC(=O)CN1C=NC(=C1Cl)Cl | |

| IUPAC Name | Methyl 2-(4,5-dichloroimidazol-1-yl)acetate |

The compound’s planar imidazole ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance its electrophilicity, enabling nucleophilic substitution reactions .

Synthesis and Reaction Pathways

Industrial and Laboratory Synthesis

The synthesis typically involves a multi-step process:

-

Condensation: Benzyl alcohol reacts with chloroacetyl chloride in the presence of -diisopropylethylamine to form benzyl 2-chloroacetate .

-

Nucleophilic Substitution: The chloroacetate intermediate undergoes an reaction with 4,5-dichloroimidazole in dimethylformamide (DMF) with as a base .

-

Ester Hydrolysis: Acidic hydrolysis with HCl yields the free acid derivative, though the methyl ester is often retained for further applications .

Key Conditions:

-

Temperature: Room temperature for substitution (24 hours), 65°C for hydrolysis .

-

Yield: Reported yields exceed 70% under optimized conditions .

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Deprotonation: deprotonates imidazole, enhancing its nucleophilicity.

-

Attack: The imidazole nitrogen attacks the electrophilic carbon of chloroacetate, displacing chloride .

Biological Activities and Pharmaceutical Relevance

Antibacterial and Antifungal Properties

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate exhibits moderate activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The mechanism involves disruption of microbial cell membranes via interaction with phospholipid bilayers.

Enzyme Inhibition

The compound serves as a precursor for angiotensin-converting enzyme (ACE) inhibitors. Structural analogs, such as 2-butyl-4-chloro-1-methylimidazole derivatives, demonstrate IC₅₀ values of 0.8–1.2 µM against ACE . The dichloroimidazole core likely binds to the enzyme’s zinc center, mimicking endogenous substrates .

Industrial Applications

Drug Synthesis

This compound is a key intermediate in synthesizing zoledronic acid, a bisphosphonate used to treat osteoporosis . Its methyl ester group simplifies purification and enhances stability during multi-step reactions .

Material Science

The dichloroimidazole moiety participates in coordination chemistry, forming complexes with transition metals like palladium and platinum. These complexes show promise in catalysis and optoelectronics .

Research Gaps and Future Directions

-

Toxicological Profiling: Limited data exist on acute toxicity or long-term exposure effects.

-

Synthetic Optimization: Scalable methods using green solvents (e.g., ethanol, water) are needed.

-

Therapeutic Exploration: Structural modifications could enhance bioavailability and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume